molecular formula C6H8ClN3 B13914159 6-(Aminomethyl)-4-chloropyridin-2-amine CAS No. 1393555-59-3

6-(Aminomethyl)-4-chloropyridin-2-amine

Cat. No.: B13914159
CAS No.: 1393555-59-3
M. Wt: 157.60 g/mol
InChI Key: XKFLEKVYRNDBJV-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-chloropyridin-2-amine is an organic compound that belongs to the class of aminomethylated pyridines This compound features a pyridine ring substituted with an aminomethyl group at the 6-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-chloropyridin-2-amine can be achieved through several synthetic routes. One common method involves the aminomethylation of 4-chloropyridine. This process typically employs formaldehyde and a primary amine under acidic conditions to introduce the aminomethyl group at the desired position on the pyridine ring .

Another approach involves the use of Mannich reaction conditions, where 4-chloropyridine is reacted with formaldehyde and a primary amine in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-chloropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Aminomethyl)-4-chloropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-chloropyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on the enzyme. The compound’s aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target proteins, thereby influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-4-chloropyridin-2-amine is unique due to the specific positioning of the aminomethyl and chlorine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1393555-59-3

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

6-(aminomethyl)-4-chloropyridin-2-amine

InChI

InChI=1S/C6H8ClN3/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3,8H2,(H2,9,10)

InChI Key

XKFLEKVYRNDBJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)N)Cl

Origin of Product

United States

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